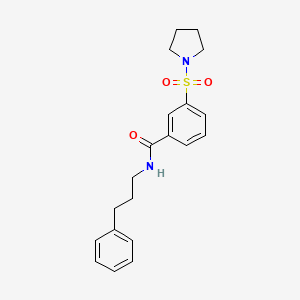![molecular formula C16H21N3O2S B5639764 3,5-dimethyl-4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5639764.png)
3,5-dimethyl-4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical under discussion belongs to the class of isoxazoles, compounds known for their varied applications in medicinal chemistry and material science. Isoxazoles, including derivatives like the one specified, are of interest due to their biological activities and potential in synthetic organic chemistry.
Synthesis Analysis
Isoxazole derivatives, including those substituted at the 3,5-position, can be synthesized through a variety of methods. Typically, the synthesis involves cycloaddition reactions or transformations from precursors such as nitro compounds, hydroxylamines, or nitrile oxides. These methods allow for the introduction of various functional groups, leading to a diverse range of isoxazole compounds (Vernin, G., et al., 1976; Rajanarendar, E., et al., 2006).
Molecular Structure Analysis
Isoxazole rings are characterized by their planarity and aromatic nature, which contribute to their chemical stability and reactivity. The specific substitution pattern of the compound can influence its electronic structure and, subsequently, its reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used to determine the exact structure and conformation of such molecules (Prasad, T. N. M., et al., 2011).
Chemical Reactions and Properties
Isoxazoles react with a variety of reagents and participate in numerous chemical transformations, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The specific chemical behavior can be influenced by the substituents on the isoxazole ring. These reactions are crucial for the further functionalization of the isoxazole core and for the synthesis of more complex derivatives (Kobayashi, T., & Nitta, M., 1985).
properties
IUPAC Name |
[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-6-14-17-12(9-22-14)16(20)19-8-5-7-13(19)15-10(2)18-21-11(15)3/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMIWIXZTLTEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCCC2C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}pyridine-2-carboxamide](/img/structure/B5639683.png)

![3-(5-{[(cyclopropylmethyl)thio]methyl}-1,2,4-oxadiazol-3-yl)-6-methylpyridazine](/img/structure/B5639699.png)

![(1S*,5R*)-3-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5639712.png)



![N,N-dimethyl-5-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide](/img/structure/B5639747.png)
![ethyl 1-[4-(methylthio)benzyl]-4-piperidinecarboxylate](/img/structure/B5639751.png)
![2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5639753.png)
![3,5-dichloro-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]benzamide](/img/structure/B5639759.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5639763.png)
![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5639769.png)